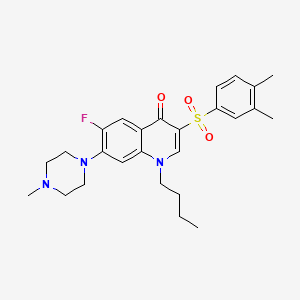
1-butyl-3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-butyl-3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C26H32FN3O3S and its molecular weight is 485.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-butyl-3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a quinoline core, which is known for its diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The structural uniqueness of this compound, attributed to its functional groups, may influence its biological activity and therapeutic potential.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C25H29FN2O3S |
| Molecular Weight | 456.6 g/mol |
| CAS Number | 892782-07-9 |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, potentially affecting metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing physiological responses.
- Signal Transduction Pathways : The compound may interfere with signal transduction pathways within cells, altering cellular responses to external stimuli.
Antimicrobial Activity
Research has indicated that derivatives of quinoline compounds exhibit significant antimicrobial properties. A study highlighted that this compound demonstrated moderate antibacterial activity against several Gram-positive bacteria. The specific strains tested included:
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Streptococcus pneumoniae | Moderate |
| Bacillus subtilis | Weak |
Further research is needed to elucidate the precise mechanism of action and efficacy against a broader range of pathogens.
Anticancer Potential
In vitro studies have shown that similar quinoline derivatives possess cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells suggests a potential role in cancer therapy. Notably:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Findings : The compound exhibited IC50 values in the micromolar range, indicating effective growth inhibition.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the quinoline family. Notably:
-
Study on Antimicrobial Properties :
- Conducted by researchers at Bioorganic & Medicinal Chemistry Letters indicated that modifications in the quinoline structure significantly affect antibacterial potency.
-
Cytotoxicity Evaluation :
- A study published in Journal of Medicinal Chemistry demonstrated that structural variations in quinoline derivatives could enhance anticancer activity through improved receptor binding affinity.
属性
IUPAC Name |
1-butyl-3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32FN3O3S/c1-5-6-9-30-17-25(34(32,33)20-8-7-18(2)19(3)14-20)26(31)21-15-22(27)24(16-23(21)30)29-12-10-28(4)11-13-29/h7-8,14-17H,5-6,9-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRGPESQTKXAHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)S(=O)(=O)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














